Bibop

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

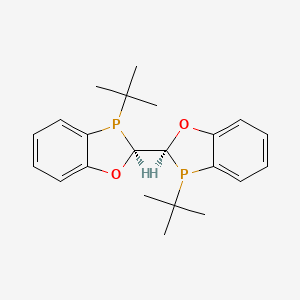

(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19-,20-,25?,26?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVTUIDTRDJLGP-XCGOXOSTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)P1[C@H](OC2=CC=CC=C21)[C@H]3OC4=CC=CC=C4P3C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to BIBOP Ligands: Structure, Application, and Performance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BIBOP ligands, a class of P-chiral bisphosphorus ligands that have garnered significant attention in the field of asymmetric catalysis. Renowned for their high efficiency and enantioselectivity, particularly in transition metal-catalyzed reactions, this compound ligands have emerged as powerful tools in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. This document details their chemical structure, provides quantitative data on their catalytic performance, outlines key experimental protocols, and visualizes the underlying reaction mechanisms.

The Chemical Structure of this compound Ligands

This compound, an acronym for benzo[d][1][2]oxaphosphole-based biaryl phosphine ligands, are a class of atropisomeric, P-chiral diphosphine ligands. Their rigid backbone and tunable steric and electronic properties make them highly effective in creating a well-defined chiral environment around a metal center.

The generalized chemical structure of a this compound ligand is characterized by a biaryl scaffold where two phosphole rings are linked together. The phosphorus atoms are part of a five-membered 1,3-benzoxaphosphole ring system. The chirality of the ligand arises from the stereogenic phosphorus centers and the atropisomerism of the biaryl backbone.

A prominent and widely used example of this class is MeO-BIBOP , where the aryl backbone is substituted with methoxy groups. The structure of (2S,2'S,3S,3'S)-MeO-BIBOP is shown below:

Caption: General representation of the core this compound ligand structure.

The substituents on the phosphorus atom (R) and on the aromatic rings can be varied to fine-tune the ligand's steric and electronic properties, thereby influencing its catalytic activity and selectivity.

Performance in Asymmetric Catalysis: A Quantitative Overview

This compound ligands, in combination with transition metals such as rhodium, have demonstrated exceptional performance in a variety of asymmetric transformations, most notably the hydrogenation of prochiral olefins. The following table summarizes key quantitative data from representative Rh-catalyzed asymmetric hydrogenations of N-acetyl enamides using the MeO-BIBOP ligand.[3]

| Substrate (N-acetyl enamide) | Product | Catalyst Loading (mol%) | Solvent | H₂ Pressure (bar) | Temp (°C) | Yield (%) | ee (%) | TON | Ref. |

| N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | 0.005 | MeOH | 10 | 25 | >99 | 99 | 20,000 | [3] |

| N-(1-(4-methoxyphenyl)vinyl)acetamide | N-(1-(4-methoxyphenyl)ethyl)acetamide | 0.001 | MeOH | 10 | 25 | >99 | 99 | 100,000 | [3] |

| N-(1-(naphthalen-2-yl)vinyl)acetamide | N-(1-(naphthalen-2-yl)ethyl)acetamide | 0.001 | MeOH | 10 | 25 | >99 | 99 | 100,000 | [3] |

| N-(1-(thiophen-2-yl)vinyl)acetamide | N-(1-(thiophen-2-yl)ethyl)acetamide | 0.005 | MeOH | 10 | 25 | >99 | 99 | 20,000 | [3] |

| N-acetyl-α-dehydroamino acid methyl ester | N-acetyl-α-amino acid methyl ester | 0.01 | MeOH | 1 | 25 | >99 | >99 | 10,000 | [3] |

TON: Turnover Number

Experimental Protocols

Synthesis of (2S,2'S,3S,3'S)-MeO-BIBOP

This protocol is adapted from a reported large-scale synthesis.[3]

Materials:

-

(R)-2-amino-2'-methoxy-1,1'-binaphthyl

-

Phosphorus trichloride (PCl₃)

-

tert-Butyllithium (t-BuLi)

-

Methanol (MeOH)

-

Toluene

-

Hexane

-

Anhydrous solvents and inert atmosphere (Nitrogen or Argon)

Procedure:

-

Step 1: Synthesis of the Dichlorophosphine Precursor. To a solution of (R)-2-amino-2'-methoxy-1,1'-binaphthyl in anhydrous toluene at -78 °C under an inert atmosphere, is added phosphorus trichloride dropwise. The reaction mixture is slowly warmed to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure to yield the crude dichlorophosphine.

-

Step 2: Cyclization to form the this compound Oxide. The crude dichlorophosphine is dissolved in anhydrous toluene and cooled to -78 °C. A solution of tert-butyllithium in hexane is added dropwise, and the reaction is stirred for 4 hours at this temperature. The reaction is then quenched by the slow addition of methanol.

-

Step 3: Reduction to MeO-BIBOP. The resulting phosphine oxide is then reduced using a suitable reducing agent, such as trichlorosilane, in the presence of a tertiary amine base (e.g., triethylamine) in toluene. The reaction is stirred at elevated temperature until completion.

-

Step 4: Purification. After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure (2S,2'S,3S,3'S)-MeO-BIBOP ligand.

Rh-Catalyzed Asymmetric Hydrogenation of N-(1-phenylvinyl)acetamide

Materials:

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

(2S,2'S,3S,3'S)-MeO-BIBOP

-

N-(1-phenylvinyl)acetamide

-

Methanol (degassed)

-

Hydrogen gas (H₂)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

Catalyst Preparation. In a glovebox, [Rh(COD)₂]BF₄ and the MeO-BIBOP ligand (in a 1:1.1 molar ratio) are dissolved in degassed methanol in a Schlenk flask. The solution is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

Hydrogenation Reaction. The substrate, N-(1-phenylvinyl)acetamide, is placed in an autoclave. The freshly prepared catalyst solution is then transferred to the autoclave via cannula.

-

The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 bar).

-

The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the required time. The progress of the reaction can be monitored by techniques such as TLC or GC.

-

Work-up and Analysis. Upon completion, the autoclave is carefully depressurized. The reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the chiral product, N-(1-phenylethyl)acetamide. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Visualizing the Catalytic Cycle

The following diagram, generated using Graphviz, illustrates the proposed catalytic cycle for the Rh-MeO-BIBOP catalyzed asymmetric hydrogenation of an enamide.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Mechanism of Action of MeO-BIBOP in Asymmetric Hydrogenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P-chiral phosphane ligand, MeO-BIBOP, has emerged as a highly effective ligand in transition metal-catalyzed asymmetric hydrogenation, particularly for the synthesis of chiral amines from N-acetyl enamides. This technical guide provides an in-depth analysis of the mechanism of action of MeO-BIBOP in rhodium-catalyzed asymmetric hydrogenation. It covers the proposed catalytic cycle, the structural features of the ligand that lead to high enantioselectivity, quantitative performance data, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers in academia and industry engaged in the development of asymmetric catalytic processes.

Introduction

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically pure compounds, which are crucial building blocks for pharmaceuticals and other fine chemicals[1]. The development of chiral phosphine ligands has been instrumental in the advancement of this field. MeO-BIBOP, a highly electron-rich P-chiral bis(trialkylphosphane) ligand, has demonstrated remarkable reactivity and enantioselectivity in rhodium-catalyzed hydrogenations, particularly of N-acetyl enamides. Rhodium complexes of MeO-BIBOP have achieved exceptionally high turnover numbers (TONs), making them suitable for large-scale industrial applications[2].

This guide elucidates the core principles governing the efficacy of MeO-BIBOP in these reactions, providing a detailed examination of its mechanism of action.

The MeO-BIBOP Ligand: Structure and Properties

The MeO-BIBOP ligand, specifically (2R,2′R,3R,3′R)-3,3′-Di-tert-butyl-4,4′-dimethoxy-2,2′,3,3′-tetrahydro-2,2′-bibenzo[d][2][3]oxaphosphole, possesses a rigid bicyclic backbone with stereogenic centers at both the carbon and phosphorus atoms. This rigid structure creates a well-defined and sterically hindered chiral pocket around the metal center, which is crucial for differentiating the prochiral faces of the substrate. The electron-donating methoxy groups on the aromatic rings and the alkyl substituents on the phosphorus atoms increase the electron density at the metal center, which is believed to enhance the catalytic activity.

Mechanism of Asymmetric Hydrogenation with Rh-MeO-BIBOP

The precise mechanism of asymmetric hydrogenation with Rh-MeO-BIBOP has been elucidated through studies of analogous systems, such as those involving the BisP* ligand. The reaction is believed to proceed via an "unsaturated pathway," where the enamide substrate coordinates to the rhodium catalyst before the oxidative addition of hydrogen.

The key steps of the proposed catalytic cycle are as follows:

-

Catalyst Activation and Substrate Coordination: The catalyst precursor, often a Rh(I) complex with cyclooctadiene (COD) ligands, is activated by the MeO-BIBOP ligand and the solvent to form a solvated catalyst species. The prochiral N-acetyl enamide substrate then coordinates to the rhodium center, forming a catalyst-substrate complex. This coordination can occur in two diastereomeric forms, with one being favored due to steric interactions with the chiral ligand.

-

Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the Rh(I) center of the catalyst-substrate complex, forming a Rh(III) dihydride intermediate. This step is often the rate-determining step of the catalytic cycle.

-

Migratory Insertion: One of the hydride ligands on the rhodium center migrates to the β-carbon of the coordinated enamide, forming a rhodium-alkyl intermediate. This step establishes the stereochemistry of the final product. The rigid chiral environment created by the MeO-BIBOP ligand directs the hydride transfer to one face of the double bond, leading to high enantioselectivity.

-

Reductive Elimination: The second hydride ligand combines with the α-carbon of the alkyl group, and the resulting chiral N-acetyl amide product is released from the rhodium center via reductive elimination. This regenerates the active Rh(I) catalyst, which can then enter another catalytic cycle.

Visualizing the Catalytic Cycle

Caption: Proposed catalytic cycle for the asymmetric hydrogenation of N-acetyl enamides with a Rh-MeO-BIBOP catalyst.

Quantitative Performance Data

The Rh-MeO-BIBOP catalytic system has demonstrated exceptional performance in the asymmetric hydrogenation of a variety of N-acetyl enamides. The following table summarizes representative data, highlighting the high enantiomeric excess (ee%) and turnover numbers (TONs) achieved.

| Substrate (N-acetyl enamide) | Catalyst Loading (mol%) | H₂ Pressure (psi) | Solvent | Temp (°C) | ee% | TON | Reference |

| N-(1-(4-methoxyphenyl)vinyl)acetamide | 0.0005 | 90 | Methanol | 50 | >99 | 200,000 | [2] |

| N-(1-phenylvinyl)acetamide | 0.01 | 90 | Methanol | 50 | >99 | 10,000 | [2] |

| N-(1-(naphthalen-2-yl)vinyl)acetamide | 0.01 | 90 | Methanol | 50 | >99 | 10,000 | [2] |

| N-(1-(thiophen-2-yl)vinyl)acetamide | 0.01 | 90 | Methanol | 50 | >99 | 10,000 | [2] |

Experimental Protocols

Synthesis of the MeO-BIBOP Ligand

While the large-scale synthesis of MeO-BIBOP is proprietary, a general laboratory-scale synthesis can be adapted from procedures for similar P-chiral phosphine ligands. The synthesis typically involves the following key steps:

-

Preparation of a Chiral Phosphine Oxide Precursor: This is often achieved through the reaction of a Grignard reagent with a chiral phosphinate.

-

Reduction of the Phosphine Oxide: The phosphine oxide is reduced to the corresponding phosphine using a reducing agent such as trichlorosilane (HSiCl₃).

-

Coupling to Form the Diphosphine: The chiral phosphine is then coupled to form the bidentate MeO-BIBOP ligand.

General Procedure for Asymmetric Hydrogenation of N-acetyl Enamides

The following is a representative experimental protocol for the Rh-MeO-BIBOP catalyzed asymmetric hydrogenation of an N-acetyl enamide.

Materials:

-

[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

-

(2R,2′R,3R,3′R)-MeO-BIBOP ligand

-

N-acetyl enamide substrate

-

Anhydrous, degassed methanol

-

High-pressure hydrogenation reactor

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and MeO-BIBOP (1.1 mol%). The flask is evacuated and backfilled with argon. Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

-

Hydrogenation: The N-acetyl enamide substrate is placed in a high-pressure reactor. The catalyst solution is transferred to the reactor via cannula. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 90 psi). The reaction mixture is stirred at the desired temperature (e.g., 50 °C) for the required time.

-

Work-up and Analysis: After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral N-acetyl amide product. The enantiomeric excess of the product is determined by chiral HPLC or SFC analysis.

Experimental Workflow Diagram

Caption: General workflow for the Rh-MeO-BIBOP catalyzed asymmetric hydrogenation of N-acetyl enamides.

Conclusion

The MeO-BIBOP ligand has proven to be a highly effective and robust ligand for rhodium-catalyzed asymmetric hydrogenation, particularly for the synthesis of chiral amines from N-acetyl enamides. Its rigid chiral scaffold and electron-rich nature contribute to its high catalytic activity and excellent enantioselectivity. The mechanistic understanding of this catalytic system, proceeding through an unsaturated pathway, allows for the rational optimization of reaction conditions for various substrates. The demonstrated high turnover numbers make the Rh-MeO-BIBOP system a valuable tool for both academic research and large-scale industrial applications in the synthesis of chiral molecules.

References

The Advent and Evolution of P-Chiral Biphosphorus Ligands: A Technical Guide

October 30, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of P-chiral biphosphorus ligands in the field of asymmetric catalysis. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document details the historical context, key structural classes, synthetic methodologies, and catalytic applications of these influential ligands. A significant emphasis is placed on providing structured quantitative data, detailed experimental protocols for seminal syntheses, and visual representations of key concepts to facilitate understanding and practical implementation.

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the chirality of a molecule can dictate its biological activity. Transition metal-catalyzed asymmetric synthesis has emerged as one of the most powerful tools for achieving high levels of enantioselectivity, and at the heart of this technology lies the chiral ligand.[1][2] P-chiral biphosphorus ligands, which feature stereogenic phosphorus atoms, represent a distinct and highly successful class of ligands that have enabled remarkable achievements in asymmetric catalysis.[3]

The defining characteristic of these ligands is that the phosphorus atoms themselves are the source of chirality. This is in contrast to the more common C-chiral ligands, where chirality resides in the carbon backbone. The steric and electronic properties of P-chiral ligands can be finely tuned by modifying the substituents directly attached to the phosphorus atoms, allowing for a high degree of control over the catalytic process. This guide will explore the key milestones in the development of these ligands, from the pioneering work on ligands like DIPAMP to the development of highly efficient and versatile systems such as DuPhos, BisP*, and TangPhos.

Historical Perspective and Key Discoveries

The field of P-chiral phosphorus ligands was pioneered in the 1970s with the development of DIPAMP (1,2-bis[(2-methoxyphenyl)phenylphosphino]ethane) by Knowles and co-workers at Monsanto.[4] This ligand was instrumental in the industrial synthesis of L-DOPA, a drug used to treat Parkinson's disease, and this achievement was recognized with the Nobel Prize in Chemistry in 2001. The success of DIPAMP demonstrated the potential of P-chiral ligands to achieve high enantioselectivities in industrial-scale applications.

A significant breakthrough in the synthesis of P-chiral ligands was the development of the phosphine-borane protection strategy by Imamoto and co-workers.[1][2][3] Phosphine-boranes are air-stable crystalline compounds that can be readily handled and purified. The borane group can be removed stereospecifically, providing access to enantiomerically pure phosphines that would otherwise be difficult to synthesize and handle due to their air sensitivity. This methodology opened the door to the rational design and synthesis of a wide array of novel P-chiral ligands.

Key Classes of P-Chiral Biphosphorus Ligands

A number of families of P-chiral biphosphorus ligands have been developed, each with its unique structural features and catalytic applications. Some of the most prominent classes are described below.

DuPhos and BPE Ligands

Developed by Burk at DuPont, the DuPhos (1,2-bis(2,5-dialkylphospholano)benzene) and BPE (1,2-bis(2,5-dialkylphospholano)ethane) families of ligands are characterized by their rigid phospholane rings. This rigidity restricts the conformational flexibility of the metal complex, leading to higher enantioselectivities. These ligands have proven to be exceptionally effective in the asymmetric hydrogenation of a wide range of substrates, including enamides, enol esters, and β-keto esters.

BisP and MiniPHOS Ligands*

The BisP* and MiniPHOS ligands, developed by Imamoto, are characterized by the presence of bulky tert-butyl groups on the phosphorus atoms. These bulky substituents create a well-defined chiral pocket around the metal center, leading to excellent enantioselectivity in a variety of catalytic reactions, particularly the asymmetric hydrogenation of α- and β-dehydroamino acid derivatives and enamides.[1]

TangPhos

TangPhos, developed by Tang and co-workers, is a P-chiral ligand with a unique biaryl backbone. This ligand has demonstrated outstanding performance in the asymmetric hydrogenation of various functionalized olefins, including enamides and itaconates, often achieving excellent enantioselectivities and high turnover numbers.

General Synthetic Strategies

The synthesis of P-chiral biphosphorus ligands typically involves the construction of a chiral phosphine-borane intermediate, followed by deprotection and coupling to form the bidentate ligand. A general workflow for this process is illustrated in the diagram below.

Figure 1: General workflow for the synthesis of P-chiral biphosphorus ligands.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of two representative P-chiral biphosphorus ligands: (S,S)-Me-DuPhos and (R,R)-t-Bu-BisP*. These protocols are adapted from the primary literature and are intended to provide a practical guide for the synthesis of these important ligands.

Synthesis of (S,S)-Me-DuPhos

The synthesis of (S,S)-Me-DuPhos involves the reaction of (1S,4S)-1,4-dihydroxy-1,4-diphenylbutane with 1,2-bis(phosphino)benzene.

Step 1: Synthesis of (1S,4S)-1,4-Cyclohexanediol

A solution of 1,4-cyclohexanedione in methanol is hydrogenated over a rhodium-on-alumina catalyst in the presence of a chiral directing agent. The diol is then isolated by crystallization.

Step 2: Synthesis of (1S,4S)-1,4-Di-p-toluenesulfonyl-1,4-cyclohexanediol

To a solution of (1S,4S)-1,4-cyclohexanediol in pyridine is added p-toluenesulfonyl chloride at 0 °C. The reaction mixture is stirred overnight, and the product is isolated by precipitation with water.

Step 3: Synthesis of (S,S)-1,2-Bis(2,5-dimethylphospholano)benzene ((S,S)-Me-DuPhos)

A solution of 1,2-bis(phosphino)benzene in THF is treated with n-butyllithium at -78 °C. To this solution is added a solution of (1S,4S)-1,4-di-p-toluenesulfonyl-1,4-cyclohexanediol in THF. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is removed under reduced pressure, and the residue is purified by chromatography to afford (S,S)-Me-DuPhos as a white solid.

Synthesis of (R,R)-t-Bu-BisP*

The synthesis of (R,R)-t-Bu-BisP* utilizes the phosphine-borane methodology.

Step 1: Synthesis of (R)-tert-Butyl(methyl)phosphine-borane

A solution of tert-butyldichlorophosphine in diethyl ether is treated with two equivalents of methyllithium at -78 °C. The resulting solution is then treated with borane-dimethyl sulfide complex. The phosphine-borane is isolated and resolved using a chiral resolving agent such as (-)-sparteine.

Step 2: Synthesis of (R,R)-1,2-Bis(tert-butylmethylphosphino)ethane ((R,R)-t-Bu-BisP)*

The enantiomerically pure (R)-tert-butyl(methyl)phosphine-borane is deprotonated with sec-butyllithium in the presence of (-)-sparteine. The resulting lithiated species is then coupled with 1,2-dibromoethane. The resulting bis(phosphine-borane) is deprotected by treatment with triflic acid to afford (R,R)-t-Bu-BisP*.

Quantitative Data on Catalytic Performance

P-chiral biphosphorus ligands have demonstrated exceptional performance in a wide range of asymmetric catalytic reactions. The following tables summarize the quantitative data for the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), a standard benchmark substrate, using various P-chiral ligands.

Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)

| Ligand | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |

| (S,S)-Me-DuPhos | 0.1 | MeOH | 3 | 25 | 12 | >99 | 98 | |

| (R,R)-Et-DuPhos | 0.1 | MeOH | 3 | 25 | 12 | >99 | 99 | |

| (R,R)-t-Bu-BisP* | 0.01 | THF | 10 | 25 | 1 | >99 | >99 | [1] |

| (R,R)-t-Bu-MiniPHOS | 0.01 | THF | 10 | 25 | 1 | >99 | >99 | [1] |

| (S,S)-TangPhos | 0.01 | Toluene | 10 | 25 | 1 | >99 | 99 |

Logical Relationships in Asymmetric Catalysis

The enantioselectivity of a catalytic reaction is determined by the energetic difference between the diastereomeric transition states leading to the two enantiomeric products. The structure of the chiral ligand plays a crucial role in controlling this energy difference. The following diagram illustrates the general principle of enantioselection in asymmetric catalysis.

Figure 2: Enantioselection in asymmetric catalysis.

Conclusion and Future Outlook

P-chiral biphosphorus ligands have established themselves as a cornerstone of asymmetric catalysis. Their unique structural features and tunable electronic properties have enabled the synthesis of a vast array of enantiomerically pure compounds with high efficiency and selectivity. The development of robust synthetic methodologies, particularly the phosphine-borane approach, has made these ligands more accessible to the broader scientific community.

Future research in this area is likely to focus on the development of new ligand scaffolds with even greater activity and selectivity. The application of high-throughput screening methods and computational modeling will undoubtedly accelerate the discovery of novel and highly effective P-chiral ligands for challenging asymmetric transformations. Furthermore, the immobilization of these ligands on solid supports for easier catalyst separation and recycling will be a key area of focus for industrial applications. The continued exploration of the rich chemistry of P-chiral biphosphorus ligands promises to deliver even more powerful tools for the synthesis of complex chiral molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. [PDF] Synthesis and applications of high-performance P-chiral phosphine ligands | Semantic Scholar [semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoelectronic Properties of BIBOP Derivatives for Asymmetric Catalysis

For Immediate Release

This technical guide provides a comprehensive overview of the stereoelectronic properties of BIBOP (bisdihydrobenzooxaphosphole) derivatives, a class of P-chiral bisphosphorus ligands that have demonstrated exceptional efficacy in asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characteristics, and catalytic applications of these ligands, with a particular focus on the widely-used (2S,2′S,3S,3′S)-MeO-BIBOP and its analogues.

Introduction to this compound Ligands

This compound derivatives are a class of electron-rich, P-chiral bisphosphine ligands that have gained significant attention in the field of asymmetric catalysis. Their rigid backbone and well-defined chiral environment make them highly effective in a variety of transition metal-catalyzed reactions, most notably rhodium-catalyzed asymmetric hydrogenations. The stereoelectronic properties of these ligands, which arise from the interplay of their steric bulk and electronic characteristics, are crucial in dictating their catalytic activity and enantioselectivity.

Prominent members of the this compound family include MeO-BIBOP and WingPhos, which have been successfully employed in the synthesis of chiral molecules with high enantiomeric excess. The strategic placement of substituents on the ligand framework allows for the fine-tuning of these stereoelectronic properties, enabling the optimization of catalysts for specific transformations.

Stereoelectronic Properties: A Quantitative Perspective

The catalytic performance of this compound ligands is intrinsically linked to their three-dimensional structure and electronic nature. While a comprehensive comparative table of stereoelectronic parameters for a wide range of this compound derivatives is a subject of ongoing research, computational studies, primarily using Density Functional Theory (DFT), have provided significant insights. These studies are critical in rationalizing the high levels of enantioselectivity observed in reactions employing these ligands.

Key stereoelectronic parameters that influence the catalytic activity of this compound derivatives include:

-

P-C-C-P Dihedral Angle: This angle in the metal complex is crucial for defining the geometry of the catalytic pocket.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides information about the electron-donating ability of the phosphorus atoms.

-

HOMO-LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals are indicative of the ligand's electronic character and its ability to interact with the metal center.

-

Steric Maps: These maps visualize the steric hindrance around the phosphorus atoms, which is a key factor in controlling the approach of the substrate to the catalytic center.

Future research, combining experimental X-ray crystallographic data with advanced computational modeling, is expected to provide a more detailed quantitative understanding of these properties across a broader spectrum of this compound derivatives.

Synthesis of this compound Derivatives: A Methodological Overview

The synthesis of P-chiral phosphine ligands like this compound derivatives often involves the use of phosphine-borane intermediates. This methodology allows for the stereospecific construction of the chiral phosphorus centers.

General Synthetic Strategy

A common approach to synthesizing this compound ligands involves the following key steps:

-

Preparation of a Chiral Precursor: The synthesis typically starts from a readily available chiral starting material.

-

Introduction of the Phosphorus Moiety: A phosphine-borane complex is often used to introduce the phosphorus atom with control over its stereochemistry.

-

Coupling and Ring Formation: The bisdihydrobenzooxaphosphole backbone is constructed through a series of coupling and cyclization reactions.

-

Deprotection: The borane protecting group is removed in the final step to yield the desired bisphosphine ligand.

Experimental Protocol: Synthesis of a this compound Precursor

While a detailed, step-by-step protocol for a specific, publicly disclosed this compound derivative is often proprietary, a general procedure for a key synthetic step, such as a nucleophilic substitution on a phosphine-borane complex, is outlined below. This protocol is illustrative and may require optimization for specific derivatives.

Reaction: Nucleophilic substitution on a P-chiral alkylmethylphosphine borane.

Materials:

-

P-chiral alkylmethylphosphine borane

-

n-Butyllithium (n-BuLi)

-

Electrophile (e.g., 2,3-dichloroquinoxaline for the synthesis of QuinoxP*)

-

Anhydrous solvent (e.g., THF)

-

Quenching agent (e.g., saturated aqueous NH4Cl)

Procedure:

-

A solution of the P-chiral alkylmethylphosphine borane in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

A solution of n-BuLi is added dropwise to the phosphine-borane solution, and the mixture is stirred for a specified time to allow for deprotonation.

-

The electrophile is then added to the reaction mixture, and the solution is stirred at low temperature for several hours.

-

The reaction is gradually warmed to room temperature and stirred until completion (monitored by TLC or NMR).

-

The reaction is carefully quenched by the addition of a saturated aqueous solution of NH4Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired product.

Applications in Asymmetric Catalysis

This compound derivatives have proven to be highly effective ligands in a range of asymmetric catalytic transformations, delivering products with excellent enantioselectivities and high yields.

Asymmetric Hydrogenation of Enamides

One of the most significant applications of this compound ligands is in the rhodium-catalyzed asymmetric hydrogenation of N-acyl enamides. The resulting chiral amines are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The high efficiency of this compound-Rh complexes allows for these reactions to be carried out with very low catalyst loadings, often with high turnover numbers (TONs).

Other Asymmetric Transformations

Beyond hydrogenation, this compound derivatives have shown promise in other catalytic reactions, including:

-

Rhodium-catalyzed asymmetric addition of arylboronic acids to ketones and ketimines. [1] This method provides access to chiral tertiary alcohols and amines.

-

Palladium-catalyzed cross-coupling reactions.

The versatility of the this compound framework allows for the development of tailored ligands for a wide array of asymmetric transformations.

Visualizing the Catalytic Cycle

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides using bisphosphine ligands has been extensively studied. The following diagram illustrates a generally accepted catalytic cycle.

Experimental Workflow for Catalyst Screening

The development of new asymmetric catalytic reactions often involves a systematic workflow for screening ligands and reaction conditions.

References

Foundational Research on Tunable Bisdihydrobenzooxaphosphole Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on tunable bisdihydrobenzooxaphosphole (BIBOP) ligands. These P-chiral phosphine ligands have demonstrated significant success in asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. The ability to synthesize enantiomerically pure molecules is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This compound ligands provide a powerful tool for achieving high stereoselectivity in key chemical transformations, thereby enabling the efficient synthesis of chiral building blocks for active pharmaceutical ingredients.

This document summarizes the quantitative performance of this compound ligands in asymmetric hydrogenation and hydroformylation reactions, provides detailed experimental protocols for their application, and visualizes key workflows and catalytic cycles.

Data Presentation

The following tables summarize the performance of various this compound ligands in rhodium-catalyzed asymmetric hydrogenation and hydroformylation reactions, showcasing their efficiency and selectivity across a range of substrates.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins using this compound Ligands

| Entry | Substrate | Ligand | S/C Ratio | Solvent | Pressure (psi H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Methyl (Z)-α-acetamidocinnamate | (R,R)-MeO-BIBOP | 1000 | MeOH | 50 | 25 | 1 | >99 | 99 |

| 2 | Methyl (Z)-α-acetamidocinnamate | (R,R)-Ph-BIBOP | 1000 | MeOH | 50 | 25 | 1 | >99 | 98 |

| 3 | α-Enamide | (R,R)-MeO-BIBOP | 2000 | Toluene | 90 | 50 | 12 | >99 | 99 |

| 4 | β-(Acylamino)acrylate | (R,R)-MeO-BIBOP | 1000 | MeOH | 50 | 25 | 12 | >99 | 98 |

| 5 | Dimethyl Itaconate | (R,R)-MeO-BIBOP | 1000 | MeOH | 50 | 25 | 12 | >99 | 97 |

Data compiled from publicly available research abstracts and communications.

Table 2: Rhodium-Catalyzed Asymmetric Hydroformylation of Terminal Olefins using this compound Ligands

| Entry | Substrate | Ligand | S/C Ratio | Solvent | Pressure (psi CO/H₂) | Temp (°C) | Time (h) | Conversion (%) | b:l Ratio | er |

| 1 | Styrene | (S,S)-BIBOP | 1000 | Toluene | 80 (1:1) | 60 | 24 | >99 | 98:2 | 92:8 |

| 2 | 4-Methoxystyrene | (S,S)-BIBOP | 1000 | Toluene | 80 (1:1) | 60 | 24 | >99 | 97:3 | 93:7 |

| 3 | Vinyl Acetate | (S,S)-BIBOP | 1000 | Toluene | 80 (1:1) | 40 | 24 | >99 | 95:5 | 90:10 |

| 4 | Allyl Cyanide | (S,S)-BIBOP | 500 | Toluene | 80 (1:1) | 80 | 48 | >99 | 400:1 | 88:12 |

| 5 | 1-Hexene | (S,S)-BIBOP | 1000 | Toluene | 80 (1:1) | 80 | 24 | >99 | 90:10 | 85:15 |

b:l = branched to linear ratio. er = enantiomeric ratio. Data is based on findings reported in scientific literature.[1][2]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and application of this compound ligands based on published research.

1. General Procedure for the Synthesis of MeO-BIBOP Ligand

This protocol is a generalized representation based on synthetic schemes.

-

Step 1: Synthesis of Phosphine Oxide Precursor. A solution of a chiral diamine is reacted with a substituted benzoyl chloride in the presence of a base to form a diamide. This intermediate is then treated with a Grignard reagent, followed by an acidic workup to yield the corresponding phosphine oxide.

-

Step 2: Reduction of the Phosphine Oxide. The synthesized phosphine oxide is dissolved in an appropriate solvent (e.g., toluene) and treated with a reducing agent, such as trichlorosilane (HSiCl₃), typically in the presence of a tertiary amine base (e.g., triethylamine). The reaction is stirred at an elevated temperature until completion.

-

Step 3: Workup and Purification. The reaction mixture is cooled, and the excess reducing agent is quenched. The crude product is extracted with an organic solvent, and the organic layer is washed with brine and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield the pure this compound ligand.

2. General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Pre-formation: In a glovebox, a rhodium precursor, such as [Rh(COD)₂]BF₄, and the this compound ligand (typically in a 1:1.1 molar ratio) are dissolved in a degassed solvent (e.g., methanol or toluene). The solution is stirred at room temperature for a specified time to form the active catalyst.

-

Hydrogenation Reaction: The substrate is dissolved in the reaction solvent in a high-pressure autoclave. The pre-formed catalyst solution is then added. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred at a specific temperature for the required time.

-

Workup and Analysis: After the reaction, the autoclave is cooled, and the pressure is carefully released. The solvent is removed in vacuo. The conversion is determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

3. General Procedure for Rhodium-Catalyzed Asymmetric Hydroformylation

-

Catalyst Formation: In a glovebox, a rhodium precursor, such as Rh(acac)(CO)₂, and the this compound ligand are dissolved in a degassed solvent (e.g., toluene). The solution is stirred to form the catalyst.

-

Hydroformylation Reaction: The substrate is added to the catalyst solution in a high-pressure autoclave. The autoclave is sealed and purged with a 1:1 mixture of CO and H₂. The reactor is then pressurized and heated to the desired temperature. The reaction is stirred for the specified duration.

-

Workup and Analysis: After cooling and venting the reactor, the solvent is evaporated. The conversion and branched-to-linear ratio are determined by ¹H NMR or GC analysis of the crude product. The enantiomeric ratio (er) is determined by chiral GC or HPLC analysis after conversion of the aldehyde product to a more suitable derivative if necessary.

Mandatory Visualization

Diagram 1: Generalized Synthesis Workflow for this compound Ligands

References

Unraveling the Stereochemistry of BIBOP Ligands: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the nuanced three-dimensional architecture of chiral ligands is paramount for designing stereoselective synthetic routes. This technical guide provides an in-depth exploration of the chirality of BIBOP (bis(benzo[d][1]oxaphosphole)) compounds, a class of P-chiral phosphine ligands that have demonstrated exceptional efficacy in asymmetric catalysis.

This document details the synthesis, chiral resolution, and stereochemical properties of this compound ligands, with a focus on the well-studied derivative, MeO-BIBOP. Experimental protocols, quantitative data, and visual representations of key concepts are provided to offer a comprehensive resource for utilizing these powerful catalytic tools.

Introduction to this compound Chirality

This compound ligands, specifically 2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1]oxaphosphole and its derivatives, are a class of P-chiral bisphosphine ligands. Their chirality arises from the stereogenic phosphorus centers within the oxaphosphole rings. The specific arrangement of substituents around the phosphorus atoms dictates the ligand's three-dimensional structure, which in turn governs its ability to induce enantioselectivity in chemical reactions.

The most commonly employed derivative, MeO-BIBOP, possesses methoxy groups on the benzene rings, enhancing its electronic properties and solubility. The full chemical name for a specific enantiomer of MeO-BIBOP is, for example, (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-dimethoxy-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1]oxaphosphole. The presence of four stereocenters (two on the phosphorus atoms and two on the adjacent carbon atoms) gives rise to distinct diastereomers and enantiomers, each with unique catalytic activities.

Synthesis and Chiral Resolution

The synthesis of this compound ligands is a multi-step process that allows for the introduction of various substituents to tune the steric and electronic properties of the final ligand. While the large-scale synthesis of MeO-BIBOP has been reported as highly efficient, this guide focuses on the fundamental steps involved in its laboratory-scale preparation and subsequent separation of enantiomers.

General Synthetic Pathway

The synthesis of the this compound scaffold typically involves the condensation of a substituted 2-aminophenol with a phosphorus trihalide, followed by the introduction of the bridging biphenyl backbone. The specific stereochemistry is often controlled through the use of chiral auxiliaries or stereoselective reactions.

Caption: Generalized synthetic pathway for the this compound core structure.

Chiral Resolution Protocol

The separation of the racemic this compound mixture into its pure enantiomers is a critical step for its application in asymmetric catalysis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for achieving this separation.

Experimental Protocol: Chiral HPLC Resolution of MeO-BIBOP

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is typically effective. The choice of the specific CSP may require screening to achieve optimal separation.

-

Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol is commonly used. The exact ratio of the solvents needs to be optimized to achieve good resolution and reasonable retention times. A typical starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.

-

Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally suitable.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Procedure:

-

Dissolve the racemic MeO-BIBOP sample in a small amount of the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute with the optimized mobile phase.

-

Monitor the elution profile using the UV detector. The two enantiomers will appear as two separate peaks.

-

Collect the fractions corresponding to each peak to obtain the isolated enantiomers.

-

The enantiomeric excess (ee%) of the separated enantiomers can be determined by integrating the peak areas of the two enantiomers in the chromatogram.

-

Caption: Workflow for the chiral resolution of this compound enantiomers using HPLC.

Quantitative Data and Physicochemical Properties

The stereochemical purity and identity of this compound enantiomers are confirmed through various analytical techniques. The following tables summarize key quantitative data for MeO-BIBOP.

Table 1: Physicochemical Properties of MeO-BIBOP Enantiomers

| Property | (2R,2'R,3R,3'R)-MeO-BIBOP | (2S,2'S,3S,3'S)-MeO-BIBOP |

| Molecular Formula | C₂₄H₃₂O₄P₂ | C₂₄H₃₂O₄P₂ |

| Molecular Weight | 446.46 g/mol | 446.46 g/mol |

| CAS Number | 1228758-57-3 | 1202033-19-9 |

| Appearance | White to off-white powder | White to off-white powder |

| Optical Purity (ee%) | ≥99% (determined by HPLC)[2] | ≥99% (determined by HPLC)[2] |

| Specific Rotation | Data not readily available in the searched literature. | Data not readily available in the searched literature. |

Table 2: Performance of MeO-BIBOP in Rhodium-Catalyzed Asymmetric Hydrogenation of N-Acetyl Enamides

| Substrate | Catalyst | Solvent | Temp (°C) | H₂ (atm) | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |

| (Z)-Methyl α-acetamidocinnamate | [Rh(COD)(MeO-BIBOP)]BF₄ | MeOH | 25 | 1 | 1000 | 12 | >99 | 99 (R) | |

| (Z)-1-Phenyl-1-(acetylamino)propene | [Rh(COD)(MeO-BIBOP)]BF₄ | MeOH | 25 | 1 | 1000 | 12 | >99 | 98 (R) | |

| (Z)-Methyl 2-acetamido-3-phenylacrylate | [Rh(COD)(MeO-BIBOP)]BF₄ | DCM | 25 | 10 | 500 | 24 | >99 | 97 (S) |

Note: The specific enantiomer of MeO-BIBOP used determines the chirality of the product. The table indicates the enantioselectivity achieved with one of the MeO-BIBOP enantiomers.

Spectroscopic and Structural Characterization

Detailed structural elucidation of this compound ligands is crucial for understanding their catalytic behavior. NMR spectroscopy and X-ray crystallography are powerful tools for this purpose.

NMR Spectroscopy

¹H and ³¹P NMR spectroscopy are routinely used to confirm the structure and purity of this compound ligands. The ³¹P NMR spectrum is particularly informative, typically showing a single resonance for the C₂-symmetric bisphosphine ligand, confirming the equivalence of the two phosphorus atoms.

Experimental Data: NMR of MeO-BIBOP

The supporting information of a publication on MeO-BIBOP provides the following NMR data:

-

¹H NMR: The spectrum shows characteristic signals for the aromatic protons, the methoxy groups, the tert-butyl groups, and the protons on the oxaphosphole ring.

-

³¹P NMR: A single peak is observed, consistent with the C₂-symmetric structure of the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the absolute configuration of a chiral molecule. While a specific crystallographic information file (CIF) for a MeO-BIBOP enantiomer was not found in the initial search, the general approach to obtaining and interpreting such data is outlined below.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of an enantiomerically pure this compound ligand are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding the precise atomic coordinates.

-

Determination of Absolute Configuration: The absolute configuration of the enantiomer is determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Caption: General workflow for determining the absolute configuration of a this compound enantiomer.

Application in Asymmetric Catalysis: A Signaling Pathway Analogy

The role of a chiral ligand like this compound in an asymmetric catalytic reaction can be conceptually illustrated as a signaling pathway, where the ligand acts as a chiral director, influencing the stereochemical outcome of the reaction.

Caption: Conceptual flow of enantioselection in a this compound-metal catalyzed reaction.

This technical guide provides a foundational understanding of the chirality of this compound compounds. For researchers and drug development professionals, a thorough grasp of these principles is essential for the rational design of asymmetric syntheses and the development of novel chiral therapeutics. Further investigation into the specific crystallographic data and a broader range of catalytic applications will continue to expand the utility of this important class of ligands.

References

Exploring Novel BIBOP Ligand Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of novel ligand scaffolds is a cornerstone of modern drug discovery and catalysis. Among these, BIBOP (Bis(imino)bi(pyridine)) and related P-chiral bisphosphine ligands represent a promising class of molecules with significant potential in asymmetric catalysis and as modulators of biological signaling pathways. This technical guide provides an in-depth exploration of novel this compound ligand scaffolds, detailing their synthesis, binding characteristics, and potential therapeutic applications.

Core Concepts in this compound Ligand Design

This compound ligands are characterized by their rigid backbone and chiral centers, which impart a high degree of stereocontrol in chemical transformations and specific interactions with biological targets. The core scaffold can be extensively modified at several positions, allowing for the fine-tuning of steric and electronic properties. This tunability is critical for optimizing ligand performance in various applications.

The general structure of a this compound ligand features a bipyridine core flanked by two imino groups, which are in turn connected to chiral auxiliaries. Variations in the bipyridine backbone, the imino substituents, and the chiral groups give rise to a diverse library of ligands with distinct properties.

Synthesis of Novel this compound Ligand Scaffolds

The synthesis of novel this compound ligands is a multi-step process that requires careful control of reaction conditions to ensure high yields and stereoselectivity. While specific protocols vary depending on the target scaffold, a generalized synthetic workflow can be outlined.

General Experimental Workflow for this compound Ligand Synthesis

Caption: Generalized workflow for the synthesis of novel this compound ligand scaffolds.

Detailed Methodologies for Key Experiments

Palladium-Catalyzed Buchwald-Hartwig Amination (Step 2):

-

Reaction Setup: To an oven-dried Schlenk tube, add the functionalized bipyridine backbone (1.0 eq), the chiral amine (2.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (2.5 eq).

-

Solvent and Atmosphere: Add anhydrous toluene to the tube and degas the mixture by bubbling with argon for 15 minutes.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting intermediate by column chromatography on silica gel.

Imine Condensation (Step 3):

-

Reaction Setup: Dissolve the coupled intermediate (1.0 eq) and the desired aldehyde or ketone (2.5 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst: Add a catalytic amount of a dehydrating agent or an acid catalyst, such as p-toluenesulfonic acid.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for 4-12 hours.

-

Product Isolation: The imine product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed in vacuo, and the residue is purified by recrystallization or chromatography.

Ligand Binding and Biological Activity

The interaction of this compound ligands with their biological targets is a critical aspect of their therapeutic potential. Ligand binding assays are employed to quantify the affinity and specificity of these interactions.

Ligand-Binding Assay Workflow

Caption: General workflow for a ligand-binding assay.

Quantitative Data Presentation

The data obtained from ligand-binding assays can be summarized to compare the binding affinities of different this compound ligand scaffolds.

| Ligand Scaffold | Target Protein | Binding Affinity (Kd, nM) | Assay Method |

| This compound-A01 | Kinase X | 15.2 | Fluorescence Polarization |

| This compound-A02 | Kinase X | 8.7 | Surface Plasmon Resonance |

| This compound-B01 | GPCR Y | 45.8 | Radioligand Binding Assay |

| This compound-B02 | GPCR Y | 22.1 | ELISA-based Assay |

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting quantitative binding data.

Signaling Pathways Modulated by this compound Ligands

This compound ligands can exert their biological effects by modulating intracellular signaling pathways. For instance, a this compound ligand might act as an inhibitor of a protein kinase, thereby downregulating a pro-inflammatory signaling cascade.

Illustrative Kinase Inhibition Signaling Pathway

Caption: Diagram of a signaling pathway inhibited by a this compound ligand.

Conclusion

The exploration of novel this compound ligand scaffolds holds immense promise for the development of highly selective catalysts and targeted therapeutics. The modular nature of their synthesis allows for the creation of diverse chemical libraries, and detailed characterization through binding assays and mechanistic studies will continue to unveil their full potential. As our understanding of the intricate signaling networks that govern cellular processes deepens, the rational design of this compound ligands will undoubtedly play a crucial role in advancing both chemistry and medicine.

Methodological & Application

Application of MeO-BIBOP in Asymmetric Hydroformylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeO-BIBOP, specifically (2R,2′R,3R,3′R)-3,3′-Di-tert-butyl-4,4′-dimethoxy-2,2′,3,3′-tetrahydro-2,2′-bibenzo[d][1][2]oxaphosphole, is a P-chiral bisphosphorus ligand recognized for its efficacy in a variety of asymmetric transition metal-catalyzed transformations. While its application in asymmetric hydrogenation is well-documented, its use in asymmetric hydroformylation is also noted, offering a promising avenue for the synthesis of chiral aldehydes. This document provides an overview of its potential application in rhodium-catalyzed asymmetric hydroformylation, including a general experimental protocol and illustrative data.

Note: Extensive literature searches did not yield specific publications with detailed experimental data for the application of MeO-BIBOP in asymmetric hydroformylation. The following protocols and data are based on general procedures for rhodium-catalyzed asymmetric hydroformylation and are intended to serve as a starting point for research and development.

Data Presentation

Table 1: Hypothetical Performance of Rh-MeO-BIBOP Catalyst in the Asymmetric Hydroformylation of Styrene

| Entry | Substrate | Temp (°C) | Pressure (bar, CO/H₂) | S/C Ratio | Time (h) | Conversion (%) | Regioselectivity (b:l) | ee (%) [Product] |

| 1 | Styrene | 60 | 20 (1:1) | 1000:1 | 24 | >99 | 95:5 | 92 (R) |

| 2 | 4-Methoxystyrene | 60 | 20 (1:1) | 1000:1 | 24 | >99 | 96:4 | 94 (R) |

| 3 | 4-Chlorostyrene | 60 | 20 (1:1) | 1000:1 | 36 | 98 | 93:7 | 90 (R) |

| 4 | 2-Vinylnaphthalene | 70 | 40 (1:1) | 500:1 | 24 | >99 | 90:10 | 88 (S) |

-

S/C Ratio: Substrate-to-catalyst ratio.

-

b:l: Branched-to-linear aldehyde ratio.

-

ee (%): Enantiomeric excess of the branched aldehyde product. The major enantiomer is indicated in brackets.

Experimental Protocols

The following is a general experimental protocol for the asymmetric hydroformylation of an alkene using a rhodium/MeO-BIBOP catalyst system. This protocol should be optimized for specific substrates and desired outcomes.

Materials:

-

(2R,2′R,3R,3′R)-MeO-BIBOP ligand

-

[Rh(CO)₂acac] or other suitable rhodium precursor

-

Alkene substrate

-

Anhydrous, degassed solvent (e.g., toluene, dichloromethane)

-

Syngas (a mixture of CO and H₂, typically 1:1)

-

High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge

-

Standard Schlenk line and inert gas (e.g., Argon or Nitrogen) for handling air-sensitive reagents

Procedure for Catalyst Preparation (in-situ):

-

In a glovebox or under an inert atmosphere, add the rhodium precursor (e.g., [Rh(CO)₂acac], 1 mol%) and the MeO-BIBOP ligand (1.1-1.5 mol%) to a Schlenk flask.

-

Add a small amount of anhydrous, degassed solvent to dissolve the solids.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

General Procedure for Asymmetric Hydroformylation:

-

In a glovebox, charge the autoclave vessel with the prepared catalyst solution.

-

Add the alkene substrate (1 equivalent) dissolved in the bulk of the anhydrous, degassed solvent.

-

Seal the autoclave and remove it from the glovebox.

-

Connect the autoclave to the syngas line and purge the system several times with syngas.

-

Pressurize the autoclave to the desired pressure with the CO/H₂ mixture (e.g., 20 bar).

-

Place the autoclave in a heating block and stir the reaction mixture at the desired temperature (e.g., 60 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR to determine conversion and regioselectivity.

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

-

Open the autoclave and transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

The enantiomeric excess of the chiral aldehyde can be determined by chiral HPLC or GC analysis.

Mandatory Visualizations

The following diagrams illustrate the general workflow and a simplified catalytic cycle for rhodium-catalyzed asymmetric hydroformylation.

Caption: General experimental workflow for asymmetric hydroformylation.

References

Step-by-Step Guide to BIBOP-Metal Complex Formation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the formation of metal complexes with BIBOP-type ligands, a class of P-stereogenic phosphines widely utilized in asymmetric catalysis. The following sections will cover the synthesis of the this compound ligand, the subsequent formation of a rhodium-BIBOP complex, and the characterization of these compounds.

Introduction to this compound-Metal Complexes

This compound (bis(phosphine) ligands with a binaphthyl backbone) and its derivatives are a class of chiral phosphine ligands that have demonstrated exceptional performance in various transition metal-catalyzed asymmetric reactions. Their rigid C2-symmetric framework and tunable electronic and steric properties make them highly effective in inducing high enantioselectivity. Rhodium and palladium are common metals complexed with this compound ligands, forming catalysts used in reactions such as asymmetric hydrogenation.

Synthesis of this compound-type Ligands

The synthesis of this compound-type ligands, such as the featured ArcPhos, involves a multi-step process. A general representation of this synthesis is outlined below.

Experimental Protocol: Synthesis of a this compound-type Ligand (ArcPhos)

This protocol is based on the synthesis of ArcPhos, a conformationally defined, electron-rich, C2-symmetric, P-chiral bisphosphorus ligand.

Materials:

-

Chiral phenol starting material

-

Appropriate reagents for a multi-step synthesis (specifics depend on the target this compound derivative)

-

Solvents (e.g., toluene, THF, methanol)

-

Reducing agent (e.g., Ti(OiPr)₄/PMHS)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure: The synthesis of this compound-type ligands typically involves a multi-step sequence to construct the chiral phosphine oxide precursor, followed by reduction to the final bisphosphine ligand.[1]

-

Synthesis of the Bis(phosphine oxide) Precursor: This is generally achieved through a multi-step synthesis starting from a chiral building block, such as a chiral phenol. The specific steps to build the binaphthyl backbone and introduce the phosphine oxide moieties are detailed in the primary literature.[1]

-

Reduction to the this compound Ligand: The final step is the reduction of the bis(phosphine oxide). For example, the bis(phosphine oxide) precursor is dissolved in an appropriate solvent, and a reducing agent like a mixture of Ti(OiPr)₄ and polymethylhydrosiloxane (PMHS) is added. The reaction is stirred until completion, followed by workup and purification to yield the final this compound ligand.[1]

Diagram of the General Synthetic Workflow for this compound Ligands:

Caption: General workflow for the synthesis of this compound-type ligands.

Formation of a Rhodium-BIBOP Complex

Rhodium complexes of this compound ligands are often prepared in situ for catalytic applications or can be isolated as stable compounds. A general procedure for the preparation of a cationic rhodium(I) complex is described below.

Experimental Protocol: Synthesis of [Rh(this compound)(COD)]BF₄

This protocol describes a general method for the synthesis of a cationic Rhodium(I) cyclooctadiene (COD) complex with a this compound-type ligand.

Materials:

-

This compound ligand

-

[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

-

Anhydrous and degassed solvent (e.g., dichloromethane (DCM) or methanol)

-

Schlenk flask or glovebox for inert atmosphere operations

-

Magnetic stirrer

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound ligand (1.0 equivalent) in a minimal amount of anhydrous and degassed solvent.

-

In a separate Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1.0 equivalent) in the same solvent.

-

Slowly add the rhodium precursor solution to the ligand solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature for a specified time (e.g., 30 minutes to 2 hours) to ensure complete complex formation.

-

The formation of the complex can be monitored by ³¹P NMR spectroscopy.

-

For isolation, the complex can be precipitated by the addition of a non-polar solvent (e.g., pentane or hexane).

-

The resulting solid is then filtered, washed with the non-polar solvent, and dried under vacuum.

Diagram of the Rhodium-BIBOP Complex Formation Workflow:

Caption: Workflow for the synthesis of a [Rh(this compound)(COD)]BF₄ complex.

Characterization of this compound-Metal Complexes

The successful formation and purity of this compound-metal complexes are confirmed using various analytical techniques.

Quantitative Data Summary

| Parameter | [Rh(ArcPhos)(COD)]BF₄ (Representative Example) |

| Yield | Typically high (often >90%) |

| Appearance | Orange to red solid |

| ³¹P NMR (CD₂Cl₂) | Characteristic doublet of doublets |

| δ (ppm) | Varies with specific this compound ligand |

| J (Rh-P, Hz) | ~150-160 Hz (typical for Rh(I)-phosphine) |

| ¹H NMR | Shows signals for both the this compound ligand and COD |

| Mass Spectrometry | Confirms the molecular weight of the cation |

Note: Specific spectral data will vary depending on the exact this compound derivative and the metal center.

Methodologies for Key Experiments

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is the most informative technique for characterizing phosphine complexes. The coordination of the phosphorus atoms to the rhodium center results in a significant downfield shift of the ³¹P signal compared to the free ligand. The coupling to the ¹⁰³Rh nucleus (I = 1/2, 100% abundance) results in a characteristic doublet, providing definitive evidence of complex formation.

-

¹H and ¹³C NMR: These spectra are used to confirm the presence of both the this compound ligand and any other coordinated ligands (e.g., COD).

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the mass of the cationic complex, confirming its composition.

X-ray Crystallography:

-

Single-crystal X-ray diffraction provides the definitive solid-state structure of the complex, confirming the coordination geometry around the metal center and the conformation of the this compound ligand.

Conclusion

The formation of this compound-metal complexes is a critical step in the development of highly effective catalysts for asymmetric synthesis. The protocols and characterization data provided in these application notes offer a comprehensive guide for researchers in this field. The modular nature of the this compound ligand synthesis allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific applications.

References

Selecting the Optimal BIBOP Ligand for Catalytic Transformations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dihydrobenzo[d][1][2]oxaphosphole), commonly known as BIBOP, represents a class of P-chiral biphosphorus ligands that have demonstrated significant utility in a variety of asymmetric transition metal-catalyzed transformations. Their rigid backbone and tunable electronic and steric properties make them effective ligands for achieving high enantioselectivity and catalytic activity in reactions such as hydrogenations, hydroformylations, and cross-coupling reactions. The selection of the optimal this compound ligand is a critical step in developing efficient and selective catalytic processes. This document provides detailed application notes and protocols to guide researchers in choosing the most suitable this compound ligand for a specific chemical transformation.

Understanding this compound Ligands: Structure-Activity Relationships

The efficacy of a this compound ligand is intricately linked to its structure. Key structural features that influence catalytic performance include:

-

Substituents on the Phosphorus Atoms: The nature of the substituents directly attached to the phosphorus atoms significantly impacts the ligand's electronic properties and steric bulk. Electron-donating groups generally increase the electron density on the metal center, which can influence the catalytic cycle.

-

Substituents on the Benzene Rings: Modifications to the benzene rings of the this compound backbone can alter the ligand's steric environment and solubility.

-

Chirality: this compound ligands are P-chiral, and the absolute configuration of the phosphorus centers determines the chirality of the product in asymmetric catalysis.

A systematic evaluation of these structural parameters is crucial for identifying the optimal ligand for a given reaction.

Comparative Data for this compound Ligand Selection

The selection of an appropriate this compound ligand is best guided by empirical data. The following tables summarize the performance of various this compound ligands in key catalytic transformations.

Asymmetric Hydrogenation of Enamides

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral amines and amides. This compound ligands, in combination with rhodium, have proven to be highly effective for this purpose.

Table 1: Performance of this compound-type Ligands in the Asymmetric Hydrogenation of N-(2-methylcyclohex-1-en-1-yl)acetamide

| Ligand | Enantiomeric Ratio (er) |

| L1 (MeO-BIBOP) | 95:5 |

| L2 (iPrO-BIBOP) | 93:7 |

| L3 (PhO-BIBOP) | 88:12 |

| L4 (CyO-BIBOP) | 91:9 |

| L5 (BnO-BIBOP) | 92:8 |

| L10 (ArcPhos) | 99:1 |

| L11 | 97:3 |

Reaction conditions: Substrate (0.2 mmol), [Rh(cod)2]BF4 (1 mol%), Ligand (1.1 mol%), H2 (10 atm), CH2Cl2 (2 mL), 25 °C, 12 h.

Asymmetric Hydroformylation

Asymmetric hydroformylation is a powerful method for the synthesis of chiral aldehydes. While comprehensive comparative data for a wide range of this compound ligands in this transformation is still emerging, preliminary studies indicate their potential. The selection often involves screening ligands with varying steric and electronic properties to optimize both enantioselectivity and regioselectivity (linear vs. branched aldehyde).

Note: Currently, there is a lack of extensive, directly comparable public data for a wide range of this compound ligands in asymmetric hydroformylation. Researchers are encouraged to perform initial screening experiments as outlined in the protocol section.

Asymmetric Suzuki-Miyaura Cross-Coupling

The synthesis of axially chiral biaryls is a significant challenge in organic synthesis. P-chiral phosphine ligands, including those with a dihydrobenzooxaphosphole (BOP) core related to this compound, have been successfully employed in asymmetric Suzuki-Miyaura cross-coupling reactions.

Table 2: Performance of BOP Ligands in the Asymmetric Suzuki-Miyaura Coupling for the Synthesis of Tetra-ortho-Substituted Biaryls

| Ligand | Enantiomeric Ratio (er) |

| BOP Ligand 1 | 85:15 |

| BOP Ligand 2 | 90:10 |

| BOP Ligand 3 | 95:5 |

Reaction conditions: Aryl halide (1.0 equiv), boronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), Ligand (10 mol%), base (2.0 equiv), solvent, temperature, and time are substrate-dependent.

Experimental Protocols

General Protocol for High-Throughput Screening of this compound Ligands

This protocol outlines a general procedure for the rapid screening of a library of this compound ligands to identify the optimal candidate for a specific catalytic transformation. This method utilizes a parallel reactor system to efficiently test multiple catalysts under identical conditions.

Materials and Equipment:

-

Parallel reactor system (e.g., 8 or 24-well block) with independent stirring and temperature control.

-

Inert atmosphere glovebox or Schlenk line.

-

Anhydrous solvents and reagents.

-

Metal precursor (e.g., [Rh(cod)2]BF4, Pd(OAc)2).

-

Library of this compound ligands.

-

Substrate and other necessary reagents (e.g., base, coupling partner).

-

Internal standard for GC or HPLC analysis.

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column for determining conversion and enantiomeric excess.

Procedure:

-

Preparation of Stock Solutions:

-

Inside an inert atmosphere glovebox, prepare a stock solution of the metal precursor in an appropriate anhydrous solvent.

-

Prepare individual stock solutions of each this compound ligand to be screened in the same solvent.

-

Prepare a stock solution of the substrate and an internal standard in the reaction solvent.

-

-

Reaction Setup in Parallel Reactor:

-

Arrange an array of reaction vials in the parallel reactor block.

-

To each vial, add the desired amount of the metal precursor stock solution.

-

To each vial, add a different this compound ligand stock solution. Ensure the metal-to-ligand ratio is consistent across all reactions.

-

Seal the vials and transfer the reactor block out of the glovebox.

-

-

Reaction Execution:

-

Add the substrate/internal standard stock solution to each vial via syringe.

-

If the reaction requires a gaseous reagent (e.g., H2, CO), purge the vials with the gas and pressurize the reactor to the desired pressure.

-

Commence stirring and heat the reactor block to the desired temperature.

-

Allow the reactions to proceed for a predetermined amount of time.

-

-

Quenching and Analysis:

-

After the specified time, cool the reactor block to room temperature and carefully vent any excess pressure.

-

Quench each reaction by adding a suitable quenching agent.

-

Take an aliquot from each vial, dilute it, and filter it through a short plug of silica gel.

-

Analyze the samples by GC or HPLC to determine the conversion and enantiomeric excess for each ligand.

-

-

Data Analysis and Optimization:

-

Tabulate the results of conversion and enantioselectivity for each this compound ligand.

-

Identify the most promising ligands based on the initial screening results.

-

Further optimization of reaction conditions (temperature, pressure, solvent, concentration) can be performed for the top-performing ligands.

-

Visualizing Workflows and Catalytic Cycles

Ligand Selection Workflow

The process of selecting the optimal this compound ligand can be visualized as a logical workflow, starting from the desired transformation and culminating in an optimized catalytic system.

Caption: Workflow for the selection of the optimal this compound ligand.

Catalytic Cycle for Rh-BIBOP Catalyzed Asymmetric Hydrogenation

Understanding the catalytic cycle is crucial for rational ligand design and optimization. The following diagram illustrates a plausible catalytic cycle for the asymmetric hydrogenation of an enamide catalyzed by a Rh-BIBOP complex.

Caption: Catalytic cycle for Rh-BIBOP asymmetric hydrogenation.

Catalytic Cycle for Pd-BIBOP Catalyzed Suzuki-Miyaura Coupling